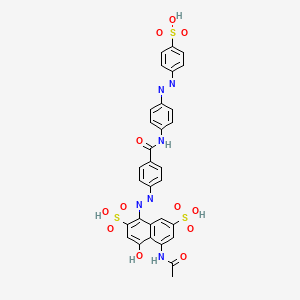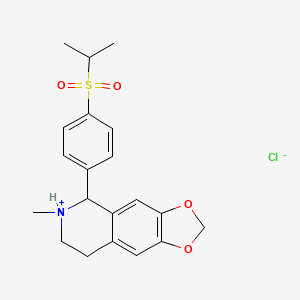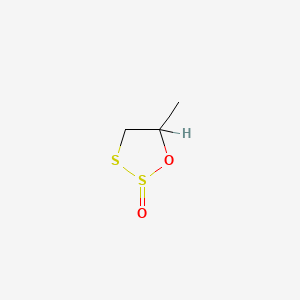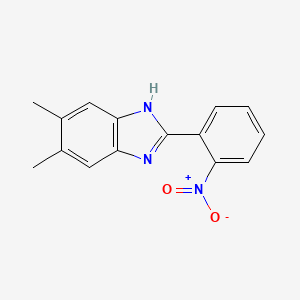
2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy(oxido)amino group attached to a phenyl ring, which is further connected to a dimethyl-substituted benzimidazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with dimethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds with active sites, while the benzimidazole core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2-(2-(Hydroxy(oxido)amino)phenyl)benzimidazole
- 2-(2-(Hydroxy(oxido)amino)phenyl)-5-methyl-1H-benzimidazole
- 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole
Uniqueness
2-(2-(Hydroxy(oxido)amino)phenyl)-5,6-dimethyl-1H-benzimidazole is unique due to the presence of both methyl groups on the benzimidazole core, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
10173-74-7 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
5,6-dimethyl-2-(2-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-12-13(8-10(9)2)17-15(16-12)11-5-3-4-6-14(11)18(19)20/h3-8H,1-2H3,(H,16,17) |
InChIキー |
JMZDHQKQYPBOSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


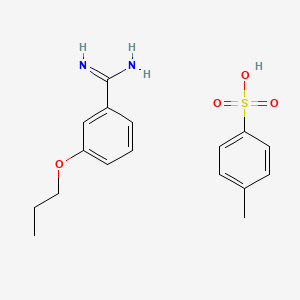
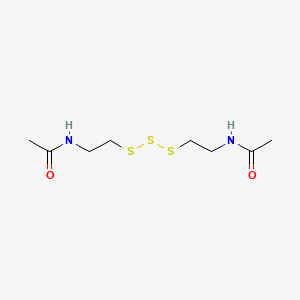
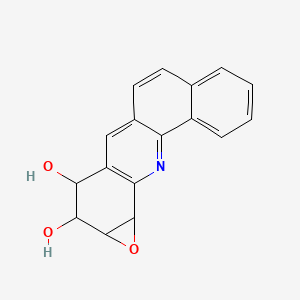
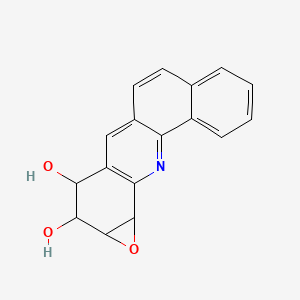
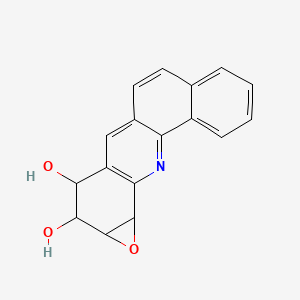
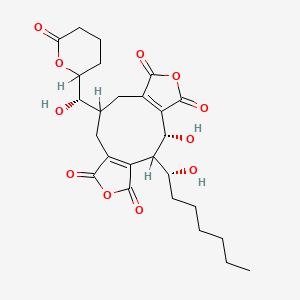
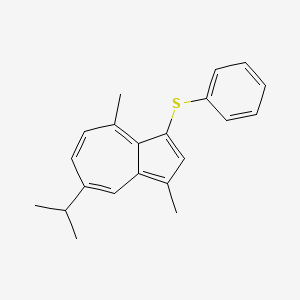
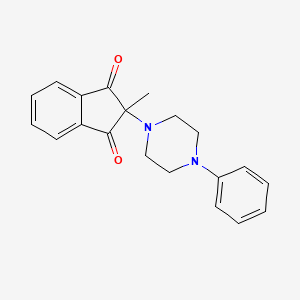
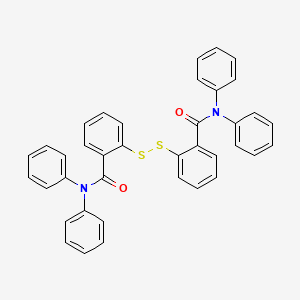
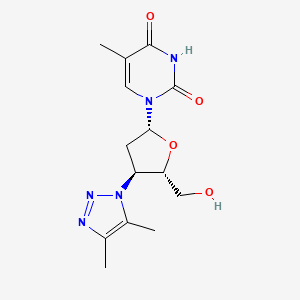
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
